Cas no 1270511-08-4 (2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL)

2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL Chemical and Physical Properties
Names and Identifiers
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- 2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL
- Phenol, 2-methyl-5-(2-pyrrolidinyl)-
- 1270511-08-4
- EN300-1848947
- AKOS006345645
-
- Inchi: 1S/C11H15NO/c1-8-4-5-9(7-11(8)13)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3
- InChI Key: HCPUHYGMLVYITG-UHFFFAOYSA-N
- SMILES: OC1=C(C)C=CC(=C1)C1CCCN1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.083±0.06 g/cm3(Predicted)
- Boiling Point: 313.1±42.0 °C(Predicted)
- pka: 9.89±0.10(Predicted)
2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848947-0.05g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1848947-0.5g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1848947-2.5g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1848947-0.1g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1848947-5g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1848947-5.0g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1848947-1g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1848947-10g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1848947-0.25g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1848947-1.0g |
2-methyl-5-(pyrrolidin-2-yl)phenol |
1270511-08-4 | 1g |
$1299.0 | 2023-06-02 |
2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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3. Book reviews
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL
Comprehensive Overview of 2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL (CAS No. 1270511-08-4): Properties, Applications, and Industry Insights
2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL (CAS No. 1270511-08-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines a phenolic core with a pyrrolidine substituent, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders, aligning with the growing demand for novel therapeutic agents.
The compound's chemical structure features a methyl group at the 2-position and a pyrrolidin-2-yl moiety at the 5-position of the phenol ring. This arrangement contributes to its lipophilicity and hydrogen-bonding capacity, properties critical for interactions with biological targets. Recent studies highlight its role as a precursor for chiral ligands in asymmetric catalysis, a hot topic in green chemistry initiatives. The pyrrolidine ring also offers conformational rigidity, enhancing its utility in medicinal chemistry applications.
In the context of user search trends, queries like "2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL solubility" or "CAS 1270511-08-4 synthesis protocol" reflect practical research needs. Addressing these, the compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited water solubility—a consideration for formulation development. Synthetic routes often involve Pd-catalyzed cross-coupling or reductive amination, with optimization for yield and purity being a frequent focus in patent literature.
From an industry perspective, the demand for high-purity 2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL has risen alongside advancements in peptide mimetics and small-molecule inhibitors. Its structural motif appears in compounds investigated for enzyme modulation, particularly kinases and GPCRs—topics dominating 2023-2024 biochemical research. Analytical methods like HPLC-MS and NMR are essential for quality control, as emphasized in recent publications on impurity profiling.
Environmental and regulatory considerations for this compound are also trending in searches. While not classified as hazardous under major chemical inventories, proper laboratory handling (gloves, ventilation) is recommended. Its biodegradability profile remains under study, with computational models suggesting moderate persistence—an area ripe for further empirical research given the emphasis on green chemistry principles.
Emerging applications include its use in material science, where the phenol-pyrrolidine combination serves as a building block for functionalized polymers. This aligns with the surge in searches for "smart materials 2024" and "bio-based monomers." The compound's thermal stability (decomposition >200°C per TGA data) makes it suitable for high-temperature polymerization processes.
For researchers querying "alternative names for CAS 1270511-08-4," the compound may appear as 5-(2-Pyrrolidinyl)-2-methylphenol or 2-Methyl-5-(2-pyrrolidinyl)phenol in older literature. Standardization under IUPAC nomenclature improves database searchability—a crucial point for literature mining in AI-driven drug discovery platforms.
In conclusion, 2-METHYL-5-(PYRROLIDIN-2-YL)PHENOL represents a multifaceted compound bridging pharmaceutical innovation and materials engineering. Its synthetic versatility and bioactive potential continue to inspire research, while evolving analytical techniques address purity challenges—key themes resonating in both academic and industrial spheres today.
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